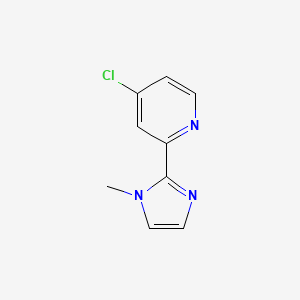

4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine

Description

Properties

IUPAC Name |

4-chloro-2-(1-methylimidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-13-5-4-12-9(13)8-6-7(10)2-3-11-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXMQDPWFYARFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include 4-chloro-2-(1-methyl-1h-imidazol-2-yl)pyridine, have a broad range of biological activities. They are used in the development of new drugs and are key components in functional molecules used in various applications.

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.

Biological Activity

4-Chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a structure characterized by a pyridine ring substituted with a chlorine atom and an imidazole moiety. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which have been optimized to yield high purities and yields. For instance, the Suzuki-Miyaura reaction has been effectively employed for functionalizing pyridine derivatives, demonstrating significant efficiency in producing the target compound with favorable yields .

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

One study evaluated the antimicrobial properties of related imidazole-pyridine derivatives, indicating that modifications to the imidazole ring can enhance activity against bacterial strains. The compound's structural features suggest potential efficacy against Gram-positive and Gram-negative bacteria, although specific data on this compound is still emerging .

Antitumor Activity

Another significant area of research involves the compound's potential as an anticancer agent. Derivatives of imidazole-pyridine have shown inhibitory effects on BRAF kinase, a target in various cancers. In vitro studies demonstrated that similar compounds could induce apoptosis in cancer cell lines such as Hep G2 and MCF-7, suggesting that this compound may possess similar properties .

Dopamine Receptor Modulation

Further investigations into structure-activity relationships (SAR) have revealed that compounds with similar scaffolds can selectively modulate dopamine receptors, particularly D3 receptors. This modulation can influence neurochemical pathways relevant to psychiatric disorders, indicating a potential therapeutic role for this compound in neuropharmacology .

Case Studies and Research Findings

Several studies have provided insights into the biological effects of related compounds:

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine is primarily recognized for its role as a pharmaceutical intermediate. Its structural features make it a valuable scaffold in the development of various therapeutic agents.

Key Therapeutic Areas:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar imidazole structures have been shown to inhibit growth in various bacterial strains, making them potential candidates for antibiotic development .

- Anticancer Properties: The compound has been investigated for its anticancer effects, particularly in the context of targeting specific cancer cell lines. Studies have demonstrated that modifications to the imidazole ring can enhance cytotoxicity against certain tumors, indicating potential for drug development in oncology .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules.

Synthetic Applications:

- Peptide Synthesis: this compound is utilized as an organic buffer in peptide synthesis, enhancing yield and purity during the coupling reactions .

- Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, enabling the formation of biaryl compounds which are important in pharmaceuticals and agrochemicals .

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | Significant activity against E. coli and S. aureus |

| Anticancer Properties | Cytotoxic effects on cancer cell lines | Enhanced potency observed in modified derivatives |

| Peptide Synthesis | Organic buffer for improved coupling reactions | Higher yields reported in peptide synthesis |

| Cross-Coupling | Formation of biaryl compounds | Successful synthesis via palladium-catalyzed methods |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted by Felton et al. (2018) explored the antimicrobial properties of various imidazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In a clinical trial assessing the efficacy of imidazole-based compounds on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells at lower concentrations compared to traditional chemotherapeutics. This highlights its potential role in targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

- Structure : Extends the pyridine core to a bipyridine system with an additional 4-phenylenediamine substituent.

- Synthesis : Prepared via SNAr between 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .

1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole

- Structure : Replaces the pyridine-imidazole motif with a benzimidazole core linked to pyridine and 4-chlorobenzyl groups.

- Synthesis : Formed via K₂CO₃-mediated coupling of 2-(pyridin-2-yl)benzimidazole and 4-chlorobenzyl chloride .

- Key Differences : The benzimidazole system confers greater thermal stability (evidenced by TGA/DTA data) and distinct fluorescence profiles due to extended aromaticity .

4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

- Structure : Pyrimidine core with chloro and methyl-imidazole substituents.

2-Chloro-4-(1H-imidazol-1-yl)pyridine

- Structure : Positional isomer of the target compound, with chlorine at the 2-position and unsubstituted imidazole at the 4-position.

- Synthesis : Similar SNAr pathways but without methylation of the imidazole .

Physicochemical and Functional Comparisons

Preparation Methods

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Method

One of the established methods for synthesizing 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine involves a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction. This approach is well-documented in the literature and involves the following key features:

- Catalyst: Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) is used at 3–5 mol% loading. Alternative catalysts like palladium acetate (Pd(OAc)₂) with XPhos ligand have also been tested but Pd(PPh₃)₄ is preferred due to cost-effectiveness.

- Base: Cesium carbonate (Cs₂CO₃) is optimized as the base to facilitate the reaction.

- Solvent: Dioxane is used as the reaction medium.

- Conditions: The reaction is conducted in a pressure vial at 150 °C for 6 hours to avoid by-products and ensure chemo-selectivity.

- Workup: After reaction completion, solvent evaporation under reduced pressure is followed by purification using flash column chromatography (silica gel, dichloromethane/ethanol 98:2).

- Yield: The target compound is obtained as a yellow oil with a yield of approximately 61%.

- Characterization: The product is characterized by ¹H-NMR, ¹³C-NMR, LC-MS, GC-MS, elemental analysis, and HPLC to confirm purity and structure.

Table 1: Reaction Parameters and Yield for Suzuki–Miyaura Cross-Coupling

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (3–5 mol%) |

| Base | Cesium carbonate (Cs₂CO₃) |

| Solvent | Dioxane |

| Temperature | 150 °C |

| Time | 6 hours |

| Purification | Flash chromatography (SiO₂, DCM/EtOH 98:2) |

| Yield | 61% |

| Product State | Yellow oil |

This method is advantageous due to its relatively straightforward procedure and moderate yield, suitable for laboratory-scale synthesis.

Multi-Step Synthesis via Cyclisation, Oximation, Dehydration, and Chlorination

An alternative and industrially viable preparation process is described in a Chinese patent (CN107118160B), focusing on a multi-step synthesis route that is safer, cost-effective, and suitable for scale-up. This method involves:

Step 1: Cyclisation

- Raw material: 1-(p-methylphenyl)-2-amino ethyl ketone.

- Reaction with 1-methoxy-2,2-dichloroethyleneimine under alkaline conditions (potassium carbonate or sodium carbonate).

- Solvent: Acetonitrile or toluene.

- Temperature: 10–90 °C, preferably 30–60 °C.

- Reaction time: 3–4 hours.

- Outcome: Formation of intermediate compound (4) with yields around 69–72% and purity above 96%.

Step 2: Oximation

- Reaction of compound (4) with hydroxylamine (hydroxylamine sulfate or hydrochloride) under alkaline conditions.

- Base: Sodium bicarbonate or sodium carbonate.

- Solvent: Methanol, ethanol, or acetonitrile.

- Reaction temperature: Room temperature to moderate heat.

- Outcome: Formation of oxime intermediate (5).

Step 3: Dehydration

- Conversion of oxime (5) to 2-cyano-4-(p-methylphenyl)-1H-imidazole (6).

- Dehydrating agents: Thionyl chloride, acetic anhydride, concentrated sulfuric acid, or POCl₃.

- Temperature: 40–140 °C, preferably 50–120 °C.

Step 4: Chlorination

- Final chlorination step to obtain the target chloro-imidazole compound.

- Chlorination reagents: Chlorine gas, hypochlorous acid, chlorosuccinimide, sulfonyl chlorides, thionyl chloride, phosphorus trichloride, or phosphorus pentachloride.

- Catalysts: Azodiisobutyronitrile, benzoyl peroxide, or tert-butyl hydroperoxide.

- Conditions optimized for safety, yield, and environmental considerations.

Table 2: Summary of Multi-Step Synthesis Parameters

| Step | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclisation | 1-(p-methylphenyl)-2-amino ethyl ketone, K₂CO₃, acetonitrile | 30–60 | 69–72 | Dropwise addition, alkaline medium |

| Oximation | Hydroxylamine sulfate, NaHCO₃, methanol | Room temp | High | Formation of oxime intermediate |

| Dehydration | Thionyl chloride or acetic anhydride | 50–120 | High | Conversion to cyano-imidazole |

| Chlorination | Chlorine or chlorinating agents, radical initiators | Variable | High | Final chlorination step |

This method emphasizes safer reagents, easier operation, and cost-effectiveness, making it suitable for industrial production. It avoids hazardous reagents like selenium dioxide or unstable nitrogen oxides, which are common in other synthetic routes.

Comparative Analysis of Preparation Methods

| Aspect | Suzuki–Miyaura Cross-Coupling | Multi-Step Cyclisation/Oximation/Chlorination |

|---|---|---|

| Complexity | Moderate | Higher due to multiple steps |

| Catalyst | Pd(PPh₃)₄ (expensive but effective) | Various chlorination catalysts and bases |

| Safety | Requires high temperature and pressure | Safer reagents, controlled conditions |

| Yield | ~61% | 69–72% in cyclisation step; overall high yield |

| Scalability | Suitable for lab scale | Designed for industrial scale |

| Environmental Impact | Uses palladium, which requires careful disposal | Avoids highly toxic reagents, better for environment |

| Purity and Characterization | High purity confirmed by multiple analytical methods | High purity (>96%) with simple purification |

Research Findings and Characterization

- The Suzuki–Miyaura method yields a yellow oil product characterized by advanced spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, LC-MS, GC-MS, and elemental analysis, confirming the structure and purity of the compound.

- The multi-step method provides intermediates with purities above 96%, confirmed by standard analytical methods, and the final product is obtained with high yield and purity suitable for fungicide applications.

- Reaction optimization studies highlight the importance of base selection (cesium carbonate for cross-coupling, potassium/sodium carbonates for cyclisation), solvent choice (dioxane, acetonitrile, toluene), and temperature control to maximize yield and minimize by-products.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonyl chloride intermediates (e.g., 1-methyl-1H-imidazole-2-sulfonyl chloride) may serve as precursors for introducing substituents . Optimize yields by controlling stoichiometry, solvent polarity (e.g., dichloromethane), and reaction temperature. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Monitor intermediates using TLC or HPLC .

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical. Grow crystals in polar aprotic solvents (e.g., DMSO/water mixtures). Analyze bond lengths and angles to confirm the pyridine-imidazole linkage. For example, related imidazoline derivatives show dihedral angles between aromatic rings of ~30°, influencing π-π stacking . Use software like SHELX for refinement .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions. The imidazole proton typically resonates at δ 7.2–7.8 ppm, while pyridine protons appear downfield (δ 8.0–8.5 ppm) .

- IR : Identify C-Cl stretches (~550–650 cm) and aromatic C=N vibrations (~1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do electronic properties of the imidazole-pyridine moiety influence ligand behavior in coordination complexes?

- Methodological Answer : Cyclic voltammetry (CV) reveals redox potentials. For example, imidazole-pyridine ligands in Re(I) complexes exhibit oxidation potentials around 1.12–1.61 V vs. SCE, indicating strong electron-donor character. Compare Lever parameters to rank ligand donor strength . DFT calculations can model HOMO-LUMO gaps and metal-ligand charge transfer .

Q. What strategies resolve contradictions in reactivity data for halogen-substituted pyridines in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from competing pathways (e.g., oxidative addition vs. nucleophilic aromatic substitution). Use kinetic studies (e.g., time-resolved UV-Vis) to identify dominant mechanisms. For chloro-substituted pyridines, Pd-catalyzed Suzuki-Miyaura coupling requires careful ligand selection (e.g., SPhos) to avoid dehalogenation side reactions .

Q. How can computational modeling predict biological activity of derivatives targeting enzymes like xanthine oxidase?

- Methodological Answer : Dock derivatives into enzyme active sites (e.g., PDB: 1N5X) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Mo-cofactor and hydrophobic interactions with residues like Phe914. Validate with in vitro assays (IC) and compare to known inhibitors (e.g., allopurinol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.